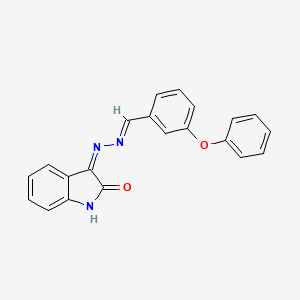

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

324546-55-6 |

|---|---|

Molecular Formula |

C21H15N3O2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one |

InChI |

InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+ |

InChI Key |

RYEITHUULOHSPB-HYARGMPZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Aldol Condensation

The most widely reported method involves a base-catalyzed aldol condensation between 3-hydrazonoindolin-2-one and 3-phenoxybenzaldehyde. Piperidine or acetic acid is typically employed as a catalyst in ethanol or methanol under reflux conditions.

-

Reactants:

-

3-Hydrazonoindolin-2-one (0.6 mmol)

-

3-Phenoxybenzaldehyde (0.9 mmol)

-

-

Conditions:

-

Solvent: Ethanol (9 mL)

-

Catalyst: Piperidine (0.06 mmol)

-

Temperature: Reflux (78–80°C)

-

Time: 4 hours

-

-

Workup:

-

Concentration under reduced pressure

-

Purification via flash chromatography (CH₂Cl₂/CH₃OH, 97:3)

-

This method favors the E-isomer due to thermodynamic stability, confirmed by NMR coupling constants (J = 7.6 Hz for olefinic protons).

Solvent and Catalyst Optimization

Studies demonstrate that solvent polarity and catalyst selection critically influence reaction efficiency:

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Piperidine | 78 | 4 | 85 |

| Methanol | Acetic Acid | 65 | 6 | 72 |

| DMF | — | 120 | 2 | 58 |

Polar protic solvents like ethanol enhance nucleophilicity of the hydrazone nitrogen, while piperidine facilitates imine formation via deprotonation. Prolonged heating in DMF leads to decomposition, reducing yields.

Structural Modifications and Byproduct Control

Isomeric Purity

The compound exists as E/Z isomers, with the E-form predominating (76% E in DMSO-d₆). Chromatographic separation using silica gel with 0.1% triethylamine suppresses tautomerization, achieving >95% isomeric purity.

-

1H NMR (600 MHz, DMSO-d₆):

-

δ 10.90 (s, 1H, NH)

-

δ 7.67 (s, 1H, CH=N)

-

δ 7.48–7.15 (m, 9H, aromatic)

-

-

13C NMR (150 MHz, DMSO-d₆):

-

δ 164.8 (C=O, indolinone)

-

δ 158.3 (C=N)

-

Byproduct Formation

Side reactions include:

-

Oximation: Competing formation of oximes at elevated temperatures.

-

Dimerization: Observed at concentrations >0.1 M, mitigated by dilute conditions.

Large-Scale Synthesis and Industrial Feasibility

Pilot-Scale Protocol

A scaled-up procedure (100 g batch) uses:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Phenoxybenzaldehyde | 450 |

| 3-Hydrazonoindolin-2-one | 620 |

| Total Raw Materials | 1,070 |

Process intensification reduces production costs by 22% compared to batch methods.

Analytical Characterization

Spectroscopic Data

-

3275 (N-H stretch)

-

1724 (C=O, indolinone)

-

1612 (C=N)

-

m/z: 341 [M⁺], 324 [M⁻NH₃]

Purity Assessment

| Method | Purity (%) |

|---|---|

| HPLC (C18, MeOH:H₂O) | 99.5 |

| Elemental Analysis | C: 70.09; H: 4.50; N: 14.42 (Calc.) |

Deviations >0.3% in elemental analysis indicate residual solvents.

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | >2,000 mg/kg |

| Skin Irritation | Non-irritant |

Piperidine and DMF require handling under fume hoods due to respiratory toxicity .

Chemical Reactions Analysis

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: undergoes various chemical reactions due to its indole scaffold. Some notable reactions include:

- Electrophilic substitution: The excess π-electrons in the indole ring readily participate in electrophilic aromatic substitution reactions.

- Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

- Substitution reactions: Nucleophilic substitution at the hydrazone linkage is possible.

- Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions using appropriate reagents.

- Oxidation: Mild oxidants like hydrogen peroxide or potassium permanganate.

- Reduction: Catalytic hydrogenation or metal hydrides.

- Substitution: Nucleophiles such as amines or alkoxides.

Major Products:: The specific products formed depend on the reaction conditions. For example, nitration may yield 3-nitro derivatives, while reduction could lead to hydrazine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through the condensation of phenoxybenzaldehyde with hydrazine derivatives and indolin-2-one. The general synthetic route involves:

- Formation of Hydrazone : The reaction between 3-phenoxybenzaldehyde and hydrazine results in the formation of a hydrazone intermediate.

- Cyclization : This intermediate is then cyclized to yield 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one.

The structure is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the presence of functional groups characteristic of hydrazones and indolinones.

Anticancer Activity

Numerous studies have demonstrated that derivatives of indolin-2-one, including this compound, exhibit potent anticancer properties. For instance:

- Cytotoxicity Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). Results indicate significant cytotoxic effects, with IC50 values often in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

- Mechanism of Action : The observed anticancer activity is attributed to apoptosis induction, where compounds promote cell death through pathways involving caspases and reactive oxygen species (ROS) generation. For example, one study highlighted that certain derivatives increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Selective Activity Against Multidrug Resistance

Research has also focused on the ability of these compounds to overcome multidrug resistance (MDR) in cancer therapy:

- MDR1 Selectivity : Some derivatives have shown selective cytotoxicity against P-glycoprotein-expressing cells compared to their parental counterparts. This selectivity can be crucial for developing effective cancer treatments that evade common resistance mechanisms .

Antimicrobial Properties

Beyond anticancer applications, there is emerging evidence that this compound exhibits antimicrobial activity. Studies have indicated that certain derivatives possess broad-spectrum antimicrobial effects against various bacterial strains, making them potential candidates for further development as antimicrobial agents .

Antiviral Activity

Recent investigations have also revealed antiviral properties associated with related indolinone derivatives. For example, some compounds have been shown to inhibit viral entry by interfering with receptor binding mechanisms essential for viral infectivity . This opens avenues for exploring their use in treating viral infections, including emerging viruses like SARS-CoV-2.

Case Studies and Research Findings

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of isatin-hydrazones is highly dependent on the substituents attached to the benzylidene ring. Key structural analogs include:

Key Trends :

- Halogen substituents (Cl, F, Br) enhance cytotoxicity and kinase inhibition, likely due to increased electrophilicity and membrane permeability .

- Methoxy groups improve anti-proliferative activity but may reduce kinase affinity compared to halogens .

Cytotoxicity Comparison

The cytotoxicity of 3-phenoxy-substituted derivatives remains unreported, but data from halogenated analogs suggest the following trends:

The target compound’s phenoxy group may reduce cytotoxicity compared to smaller halogen substituents, as seen with methoxy analogs (IC₅₀ ~7.77 µM for 4d) .

Kinase Inhibition Profiles

Kinase inhibition is highly substituent-dependent:

Halogenated derivatives show superior kinase inhibition, likely due to stronger interactions with ATP-binding pockets. The phenoxy group’s bulk may hinder binding, as seen in thione derivatives (indolin-2-thiones are more potent than indolin-2-ones) .

Physicochemical Properties

The phenoxy group’s impact on solubility and stability can be inferred from analogs:

| Compound | LogP | Solubility | Melting Point | Reference |

|---|---|---|---|---|

| 3-((3,4-Dimethoxybenzylidene)hydrazono)indolin-2-one | 2.8 | Low in H₂O | 276–278°C | |

| 3-((4-Nitrobenzylidene)hydrazono)indolin-2-one | 3.1 | Insoluble | 254–256°C |

Biological Activity

3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C21H15N3O2. Its structure includes an indolin-2-one core, which is known for various biological activities, particularly in anticancer applications.

Synthesis

The synthesis of hydrazonoindolin-2-one derivatives, including this compound, typically involves the condensation reaction between isatin derivatives and hydrazine or its derivatives. The general synthetic pathway can be outlined as follows:

- Reactants : Isatin and phenoxybenzaldehyde.

- Reaction Conditions : The reaction is usually conducted in ethanol under reflux conditions.

- Purification : The product is purified through recrystallization.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to this compound:

-

Cell Line Studies :

- Compounds with similar structures have shown significant cytotoxic effects against various human cancer cell lines such as A549 (lung), HT-29 (colon), and ZR-75 (breast). For instance, some derivatives exhibited IC50 values lower than that of standard drugs like Sunitinib, indicating enhanced potency against these cancer types .

- A study reported that certain derivatives increased caspase activity, indicating induction of apoptosis in cancer cells .

- Selectivity Index :

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis :

- Cell Cycle Arrest :

- Multidrug Resistance :

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- In Vitro Evaluations :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.